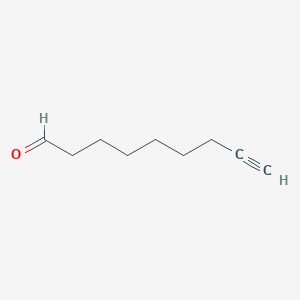
8-Nonynal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Nonynal is an organic compound with the molecular formula C9H14O. It is a type of aldehyde, characterized by the presence of a carbonyl group attached to a hydrocarbon chain. This compound is known for its distinctive odor and is often used in the fragrance industry. Its structure consists of a nonane chain with a terminal aldehyde group, making it a versatile molecule in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 8-Nonynal can be synthesized through several methods. One common approach involves the oxidation of 8-nonyn-1-ol using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane. The reaction typically occurs under mild conditions, ensuring the selective formation of the aldehyde without over-oxidation to the corresponding carboxylic acid.
Industrial Production Methods: In an industrial setting, this compound can be produced via the hydroformylation of 1-octyne. This process involves the addition of a formyl group to the triple bond of 1-octyne in the presence of a rhodium catalyst and carbon monoxide. The reaction is carried out under high pressure and temperature, yielding this compound with high efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: 8-Nonynal undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to 8-nonynoic acid using strong oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to the corresponding alcohol, 8-nonyn-1-ol, using reducing agents such as sodium borohydride.
Addition Reactions: The carbonyl group can participate in nucleophilic addition reactions, forming products like this compound oxime when reacted with hydroxylamine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, ethanol as a solvent.
Addition: Hydroxylamine hydrochloride, mild acidic conditions.
Major Products Formed:
Oxidation: 8-Nonynoic acid.
Reduction: 8-Nonyn-1-ol.
Addition: this compound oxime.
Wissenschaftliche Forschungsanwendungen
8-Nonynal has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through various chemical reactions.
Biology: this compound is studied for its potential biological activities, including its role as a pheromone in certain insect species.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in the synthesis of bioactive compounds.
Industry: It is utilized in the fragrance industry due to its pleasant odor, and in the production of specialty chemicals.
Wirkmechanismus
The mechanism of action of 8-Nonynal involves its interaction with various molecular targets. As an aldehyde, it can form Schiff bases with primary amines, leading to the formation of imines. This reactivity is crucial in its role as a building block in organic synthesis. Additionally, its ability to undergo nucleophilic addition reactions makes it a versatile intermediate in the formation of various chemical products.
Vergleich Mit ähnlichen Verbindungen
Nonanal: Similar to 8-Nonynal but lacks the triple bond, making it less reactive in certain chemical reactions.
Octanal: A shorter chain aldehyde with similar reactivity but different physical properties.
Decanal: A longer chain aldehyde with similar chemical properties but higher boiling point and different odor profile.
Uniqueness: this compound’s unique structure, with both an aldehyde group and a triple bond, provides it with distinct reactivity compared to other aldehydes. This dual functionality allows it to participate in a wider range of chemical reactions, making it a valuable compound in both research and industrial applications.
Eigenschaften
IUPAC Name |
non-8-ynal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O/c1-2-3-4-5-6-7-8-9-10/h1,9H,3-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDUWUGBVLZWXAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20448687 |
Source


|
| Record name | 8-Nonynal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90611-22-6 |
Source


|
| Record name | 8-Nonynal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20448687 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
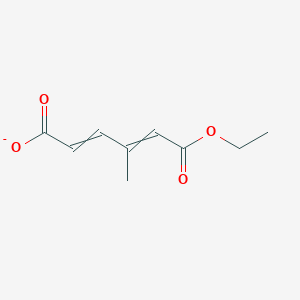
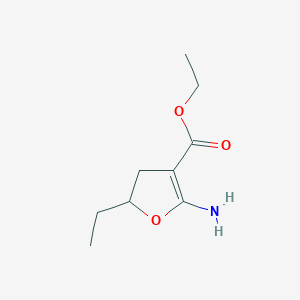
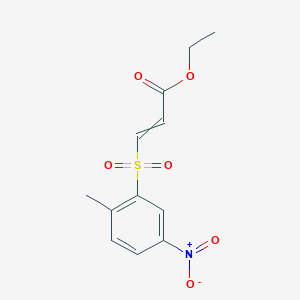


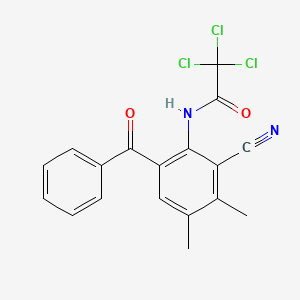
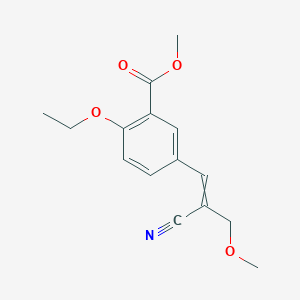
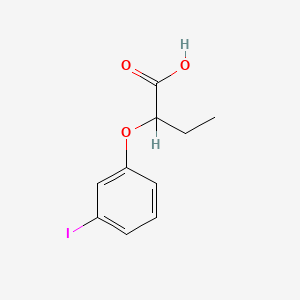
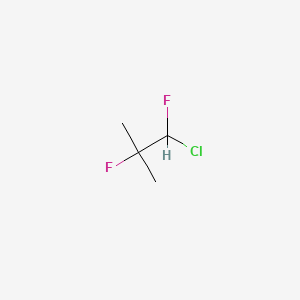
![(4-Ethyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)methanol](/img/structure/B14372928.png)
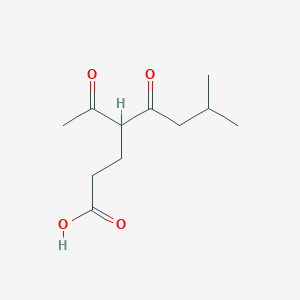

![4,7,7-Trimethylbicyclo[4.1.0]hept-3-en-3-ol](/img/structure/B14372957.png)
![2,3-Dimethyl-2-[(propan-2-yl)oxy]butane](/img/structure/B14372965.png)
